Biotin-11-dUTP (trisodium)

PCR probe labeling biotinylated nucleotide incorporation amplification efficiency

Biotin-11-dUTP (trisodium) is a biotin-conjugated deoxyuridine triphosphate analog engineered for non-radioactive enzymatic DNA labeling. The compound features an 11-atom linker arm between the C5 position of uridine and the biotin moiety, a structural design that balances efficient polymerase incorporation with effective streptavidin/avidin detection.

Molecular Formula C28H42N6Na3O17P3S
Molecular Weight 928.6 g/mol
Cat. No. B12398958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-11-dUTP (trisodium)
Molecular FormulaC28H42N6Na3O17P3S
Molecular Weight928.6 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
InChIInChI=1S/C28H45N6O17P3S.3Na/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25;;;/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43);;;/q;3*+1/p-3/b7-6+;;;/t18-,19-,20+,21-,24+,25-;;;/m0.../s1
InChIKeyPFQCNFZNKCXKMG-WQQZWWPZSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-11-dUTP (trisodium) Overview for Scientific Procurement: Linker-Optimized Biotinylated Nucleotide


Biotin-11-dUTP (trisodium) is a biotin-conjugated deoxyuridine triphosphate analog engineered for non-radioactive enzymatic DNA labeling. The compound features an 11-atom linker arm between the C5 position of uridine and the biotin moiety, a structural design that balances efficient polymerase incorporation with effective streptavidin/avidin detection [1]. It serves as a direct substitute for dTTP in PCR, nick translation, random priming, 3'-end labeling, and reverse transcription, with the trisodium counterion formulation conferring enhanced aqueous solubility and freeze-thaw stability compared to alternative salt forms [2].

Why Biotin-11-dUTP (trisodium) Cannot Be Simply Replaced by Other Biotinylated or Hapten-Labeled dUTP Analogs


Biotinylated dUTP analogs are not interchangeable reagents. The linker atom length (11, 16, or 20 atoms) directly and inversely governs two critical performance parameters: enzymatic incorporation efficiency by DNA polymerases and detection sensitivity via streptavidin binding . Shorter linkers favor incorporation but sterically hinder biotin-streptavidin interaction; longer linkers improve detection but reduce polymerase processivity, with eukaryotic polymerases elongating at only 5-20% of normal rates when modified precursors are used [1]. Alternative hapten systems such as digoxigenin-dUTP offer different signal-to-background profiles and require distinct secondary detection reagents, while salt form (trisodium vs. tetralithium vs. triethylammonium) influences solubility, long-term storage stability, and freeze-thaw tolerance [2]. Substituting without understanding these trade-offs risks significant loss of labeling density, detection sensitivity, or experimental reproducibility.

Biotin-11-dUTP (trisodium): Head-to-Head and Cross-Study Quantitative Differentiation Evidence


PCR Amplification Tolerance: Biotin-11-dUTP Maintains Full Efficiency at Higher Concentrations Than Biotin-16-dUTP

In a direct head-to-head comparison within the same PCR system targeting a 120 bp HPV 16 E6 sequence, Biotin-11-dUTP maintained full amplification efficiency at concentrations up to 200 µM, whereas Biotin-16-dUTP and Biotin-7-dATP showed no loss of efficiency only up to 180 µM [1]. This 20 µM higher tolerance window for Biotin-11-dUTP provides greater experimental flexibility when optimizing labeling density without compromising amplicon yield.

PCR probe labeling biotinylated nucleotide incorporation amplification efficiency

Linker Length Optimization: The 11-Atom Spacer Delivers the Empirically Optimal Balance of Incorporation and Detection

Vendor technical consensus across multiple manufacturers (Biotium, Jena Bioscience, AAT Bioquest, Biosan) states that the 11-atom linker length is considered optimal for the majority of DNA labeling applications, balancing two opposing constraints: shorter linkers (e.g., 7-atom) favor polymerase incorporation but restrict biotin accessibility, while longer linkers (16-, 20-atom) improve streptavidin binding but reduce incorporation efficiency . Eukaryotic DNA polymerases elongate at only 5-20% of normal rates when modified precursors replace unmodified nucleotides, making linker optimization critical [1]. Under optimized conditions with the 11-atom linker, incorporation rates can achieve ≥90% of the efficiency of natural dTTP [2].

linker arm optimization DNA polymerase substrate streptavidin detection accessibility

TUNEL Apoptosis Detection: Biotin-11-dUTP Matches Digoxigenin-dUTP in Apoptotic Cell Discrimination

In a comparative study evaluating TdT-mediated DNA strand break labeling for flow cytometric apoptosis detection, biotinylated dUTP (b-dUTP) and digoxigenin-conjugated dUTP (d-dUTP) were directly compared. Both methods produced a 20-30 fold increase in staining intensity of apoptotic over non-apoptotic cells, with similar discrimination ability [1]. Digoxigenin-dUTP showed somewhat less background fluorescence, while direct fluoresceinated dUTP (f-dUTP) was significantly less sensitive for detecting DNA strand breaks [1]. This establishes Biotin-11-dUTP as equivalent in sensitivity to the digoxigenin system for TUNEL applications while offering the advantage of the extremely high-affinity streptavidin-biotin interaction (Kd ~10^-15 M) for signal amplification via HRP or AP conjugates.

TUNEL assay apoptosis detection flow cytometry DNA strand break labeling

Trisodium Salt Formulation: Superior Freeze-Thaw Stability Compared to Lyophilized Forms

The trisodium salt formulation of Biotin-11-dUTP demonstrates markedly superior freeze-thaw stability compared to lyophilized preparations. The trisodium counterions neutralize the triphosphate group's negative charges, improving aqueous solubility, and the formulation exhibits no detectable degradation after 10 freeze-thaw cycles, whereas lyophilized forms of biotinylated dUTP lose approximately 15-20% of enzymatic incorporation activity under identical cycling conditions [1]. Consistent with this, the trisodium product is specified for storage at -20°C for up to 2 years as a stock solution and -80°C for 6 months post-thaw, while lyophilized products carry explicit warnings to avoid repeated freeze-thaw cycles .

nucleotide stability freeze-thaw tolerance salt formulation long-term storage

Single Nucleotide Mobility Shift: Biotin-11-dUTP Enables Detection of Single Base Differences Without Radioisotopes

Biotin-11-dUTP possesses a unique electrophoretic mobility-shifting property: each incorporated biotin-11-dUMP residue causes the DNA strand to migrate approximately one nucleotide position slower on a sequencing gel than expected based on strand length [1]. This property has been exploited to develop a non-radioactive primer extension assay capable of detecting single nucleotide differences between homologous DNA segments. While both Biotin-11-dUTP and longer-linker analogs such as Biotin-36-dUTP can produce mobility shifts, the 11-atom linker provides sufficient shift resolution for fragments up to ~200 nt while maintaining adequate polymerase incorporation efficiency; longer linkers were specifically developed to extend the resolvable fragment size but at the cost of further reduced incorporation rates [2].

mutation detection mobility shift assay SNP genotyping primer extension

HPLC Purity Benchmarking: Biotin-11-dUTP (trisodium) Meets or Exceeds 95-96% Purity Across Major Suppliers

Biotin-11-dUTP (trisodium) is consistently specified at ≥95% purity by HPLC across multiple independent suppliers, with several manufacturers reporting ≥96% purity by ion-exchange HPLC with additional orthogonal characterization by TLC, NMR, and UV spectroscopy [1]. This reproducible purity specification across vendors (Jena Bioscience: ≥95%, Tocris: ≥95%, Biorbyt: ≥95%, Biosan: ≥96%, Henovcom: ≥95%, BOC Sciences: ≥96%) establishes a de facto industry standard for this compound. The trisodium salt form (CAS 86303-25-5 free acid; trisodium MW 928.62) further ensures consistent counterion stoichiometry that is critical for reproducible solubility and enzymatic incorporation kinetics across experiments [2].

HPLC purity quality control nucleotide specification batch consistency

Biotin-11-dUTP (trisodium): Evidence-Backed Application Scenarios for Scientific Procurement Decisions


High-Density PCR Probe Generation for Southern/Northern Blot and In Situ Hybridization

Biotin-11-dUTP (trisodium) is the preferred nucleotide for generating densely biotinylated DNA probes via PCR when maximum detection sensitivity is required. The compound tolerates up to 200 µM concentration without loss of amplification efficiency [1], and the recommended 50% Biotin-11-dUTP / 50% dTTP substitution ratio provides high labeling density [2]. The 11-atom linker ensures the incorporated biotin remains sterically accessible to streptavidin-HRP or streptavidin-AP conjugates. For applications requiring signal amplification, pairing Biotin-11-dUTP-labeled probes with tyramide signal amplification (TSA) yields the highest sensitivity . The trisodium salt formulation's freeze-thaw stability makes it practical for laboratories that prepare probes intermittently rather than in continuous batches.

TUNEL Apoptosis Detection by Flow Cytometry or Microscopy

Biotin-11-dUTP provides 20-30 fold discrimination between apoptotic and non-apoptotic cells in TdT-mediated TUNEL assays, matching the performance of digoxigenin-dUTP systems [1]. The high-affinity streptavidin-biotin interaction (Kd ≈ 10^-15 M) supports flexible secondary detection with HRP, AP, or fluorophore-conjugated streptavidin. Procurement of Biotin-11-dUTP (trisodium) for TUNEL is particularly advantageous when the existing laboratory detection infrastructure is built around streptavidin conjugates, avoiding the need to maintain separate anti-digoxigenin antibody reagents.

Non-Radioactive Single Nucleotide Polymorphism (SNP) and Mutation Scanning by Mobility Shift

The one-nucleotide-per-residue electrophoretic mobility shift conferred by Biotin-11-dUTP incorporation enables detection of single base differences in DNA fragments up to ~200 nt without radioisotopes [1]. This application is unique among biotinylated nucleotides in providing built-in size discrimination. Laboratories seeking to replace 32P-based SNP detection methods can procure Biotin-11-dUTP (trisodium) to implement a non-radioactive primer extension assay; when both DNA strands are analyzed in separate reactions, any single nucleotide change can be detected [1]. For fragments exceeding 200 nt, longer-linker analogs (e.g., Biotin-36-dUTP) may be substituted, though at reduced incorporation efficiency.

DNA Excision Repair Kinetics and Genomic Stability Studies

Biotin-11-dUTP incorporates efficiently into UV-induced excision repair patches in permeabilized human fibroblasts, with incorporation increasing proportionally with UV dose up to 8 J/m² in normal fibroblasts [1]. Critically, no incorporation is observed in xeroderma pigmentosum (group A) fibroblasts, establishing specificity for nucleotide excision repair activity [1]. The incorporated biotin label is stable in repaired DNA with only ~30% loss over 72 hours, and approximately 80% of labeled repair patches are rapidly ligated in confluent cells [1]. The trisodium salt's superior freeze-thaw stability is particularly relevant for repair kinetics studies that often involve multiple time-course experiments separated by weeks.

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